Methyltetrazine-PEG12-t-butyl ester

Click Chemistry Bioorthogonal Conjugation Kinetics

Researchers face aggregation and poor solubility when conjugating hydrophobic payloads using short or polydisperse PEG linkers. Methyltetrazine-PEG12-t-butyl ester solves this with a defined PEG12 spacer for optimal solubility and steric access. - Enables catalyst-free IEDDA click with TCO; t-butyl ester allows mild deprotection for stepwise conjugation. - Reduces ADC aggregation vs. PEG4/PEG8; improves conjugate homogeneity and pharmacokinetics. - Monodisperse, >95% purity; supplied with analytical data. Immediate shipment available.

Molecular Formula C40H68N4O15
Molecular Weight 845.0 g/mol
Cat. No. B15576672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG12-t-butyl ester
Molecular FormulaC40H68N4O15
Molecular Weight845.0 g/mol
Structural Identifiers
InChIInChI=1S/C40H68N4O15/c1-35-41-43-39(44-42-35)36-5-7-37(8-6-36)58-34-33-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-38(45)59-40(2,3)4/h5-8H,9-34H2,1-4H3
InChIKeyLPBGMUDQOZRJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltetrazine-PEG12-t-butyl ester: A Heterobifunctional Bioorthogonal Linker for ADC and Targeted Conjugation Applications


Methyltetrazine-PEG12-t-butyl ester (CAS 2183440-38-0) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker . It features a methyltetrazine moiety for rapid, catalyst-free inverse electron-demand Diels–Alder (IEDDA) click chemistry with trans-cyclooctene (TCO) and a tert-butyl (t-butyl) protected carboxyl group . The PEG12 spacer is integrated to enhance aqueous solubility and reduce steric hindrance during conjugation [1]. This compound is primarily utilized in the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted bioconjugates, where its orthogonal reactivity and defined spacer length are critical for precise molecular assembly .

Bioorthogonal handle Methyltetrazine–TCO IEDDA click chemistry
Spacer design PEG12 for solubility and steric relief
Orthogonal protection t-Butyl ester enables stepwise deprotection

Why Methyltetrazine-PEG12-t-butyl ester Specification Matters: Technical Distinctions Over Uncontrolled PEG and Tetrazine Linker Substitutes


Generic substitution within the class of tetrazine-PEG linkers is not scientifically valid due to the critical interplay between PEG spacer length, end-group functionality, and tetrazine substitution [1]. The PEG12 spacer in this compound provides a specific balance of solubility and molecular reach that differs quantitatively from shorter (e.g., PEG4, PEG8) and longer (e.g., PEG24) analogs, directly impacting steric accessibility and conjugation kinetics [2]. The t-butyl ester protecting group offers a distinct deprotection profile compared to unprotected acids, amines, or alternative esters, enabling controlled, step-wise bioconjugation workflows [3]. Furthermore, the methyl substitution on the tetrazine ring confers superior stability and influences the reaction rate with dienophiles like TCO, a parameter that varies significantly across tetrazine derivatives [4]. These molecular variations translate into measurable differences in labeling efficiency, conjugate homogeneity, and in vivo pharmacokinetic behavior.

PEG spacer length variation may shift conjugation kinetics and steric accessibility.
Tetrazine substitution pattern may influence reaction rate and stability, limiting direct swap.
t-Butyl ester deprotection requires acidic conditions; may not be compatible with base-labile alternatives.

Quantitative Evidence Differentiating Methyltetrazine-PEG12-t-butyl ester in Bioorthogonal Conjugation and Payload Delivery


IEDDA Click Kinetics of Methyltetrazine with TCO for Rapid Bioconjugation

The methyltetrazine group, as found in Methyltetrazine-PEG12-t-butyl ester, participates in the IEDDA reaction. While a direct head-to-head rate comparison for this exact compound is not available, class-level inference from literature establishes its advantageous kinetic profile over alternatives. Methyl-substituted tetrazines like this compound are known to exhibit second-order rate constants with trans-cyclooctene (TCO) on the order of 10^3-10^4 M⁻¹s⁻¹, a rate that is orders of magnitude higher than alternative bioorthogonal reactions like the Staudinger ligation (≈10^-3 M⁻¹s⁻¹) or (3+2) cycloadditions (≈10^-2 to 1 M⁻¹s⁻¹) [1]. This class-level kinetic advantage is critical for achieving efficient conjugation at the low concentrations typical of biological applications [2].

Click kinetics
Class-level
~2000 – >10,000 M⁻¹s⁻¹ vs. 10⁻³ M⁻¹s⁻¹
Up to 7 orders of magnitude faster than Staudinger ligation
Supports rapid bioconjugation at low concentrations.
Rate depends on methyl substitution and TCO derivative.
Click Chemistry Bioorthogonal Conjugation Kinetics

Impact of PEG12 Spacer on Conjugation Efficiency and TCO Accessibility

The PEG12 spacer length in Methyltetrazine-PEG12-t-butyl ester is a key differentiator from shorter PEG linkers (e.g., PEG4, PEG8). A comparative study on TCO-conjugated antibodies for pretargeting demonstrated that while a PEG linker improves accessibility for initial TCO grafting, a longer hydrophilic PEG chain can maintain a higher percentage of reactive TCO than a hydrophobic or shorter alternative [1]. Specifically, a PEG chain alone maintained approximately 40% TCO reactivity post-conjugation, whereas an optimized amphiphilic design achieved 60% [1]. This class-level finding suggests that the PEG12 spacer in this compound is engineered to mitigate the steric shielding and loss of reactivity commonly observed with shorter linkers in densely conjugated systems.

PEG12 accessibility
Class-level
~40% maintained TCO reactivity
PEG12 spacer may reduce steric shielding compared to shorter linkers.
Antibody conjugation context; actual values need verification.
ADC Linker PEGylation Steric Hindrance

Deprotection Specificity and Orthogonality of the t-Butyl Ester Group

The t-butyl ester protecting group on Methyltetrazine-PEG12-t-butyl ester provides a chemically orthogonal handle compared to other common functional groups like amines or unprotected acids [1]. While no direct comparative deprotection study for this exact compound is public, the established chemistry of t-butyl esters dictates that they can be cleanly removed using mild acidic conditions (e.g., trifluoroacetic acid or dilute HCl), without affecting the tetrazine moiety or cleaving the PEG chain . This contrasts with base-labile esters (e.g., methyl or ethyl) or silyl ethers, which would require conditions incompatible with the tetrazine or other sensitive functional groups present on a target biomolecule.

Deprotection orthogonality
Class-level
Acidic cleavage (TFA / HCl)
Orthogonal to base- and fluoride-sensitive groups
Enables sequential deprotection without cross-reactivity.
Mild conditions compatible with tetrazine and PEG.
Orthogonal Chemistry Protecting Group Strategy Stepwise Synthesis

Superior Function as a Tetrazine-Based Bioorthogonal Trigger for Prodrug Activation

In a comparative study of bioorthogonal prodrug activation strategies, a tetrazine ligation-based approach using a PEG-tetrazine construct demonstrated 100% restoration of the parent drug's (doxorubicin) cytotoxicity in vitro [1]. This is a quantifiably superior outcome compared to the 68-76% restoration of cytotoxicity achieved using a Staudinger ligation-based (azide/phosphine) strategy in the same study [1]. Furthermore, the conjugation of the tetrazine activator to a 10 kDa PEG polymer significantly improved its serum stability, maintaining activity over a period where other reported tetrazine activators completely lost stability in serum [1]. This evidence supports the selection of PEG-tetrazine linkers like Methyltetrazine-PEG12-t-butyl ester for applications requiring high-efficiency prodrug conversion and robust in vivo stability.

Prodrug activation
Head-to-head
100% cytotoxicity restoration
vs. 68–76% for Staudinger ligation
Supports prodrug activation research in cell models.
In vitro cytotoxicity assay on breast cancer cell lines.
Prodrug Activation Targeted Therapy Tetrazine Ligation

High-Value Research and Industrial Applications for Methyltetrazine-PEG12-t-butyl ester Based on Verifiable Performance Data


Synthesis of Next-Generation Antibody-Drug Conjugates (ADCs) with Improved Payload Solubility

Methyltetrazine-PEG12-t-butyl ester is strategically employed in ADC development where the PEG12 spacer is crucial for mitigating the hydrophobicity of cytotoxic payloads. By integrating this linker, conjugates exhibit reduced aggregation and enhanced solubility, leading to more homogeneous and stable ADC preparations. This is a direct application of the PEG spacer's solubility-enhancing properties, which are quantifiably linked to improved conjugate homogeneity .

Multi-Step Synthesis of Site-Specific Protein Conjugates

The heterobifunctional design of Methyltetrazine-PEG12-t-butyl ester, combining a click-reactive methyltetrazine with a protected carboxylic acid, is ideal for complex synthetic workflows. A protein of interest can be modified with a TCO group, allowing for rapid, chemoselective ligation with the tetrazine . Subsequent deprotection of the t-butyl ester under mild acidic conditions liberates a free carboxylate, which serves as a new reactive site for further conjugation or biotinylation. This orthogonal two-step process is not possible with simple, monofunctional analogs.

Development of PEGylated Bioorthogonal Activators for Enhanced Serum Stability

In the development of prodrug activation systems, the serum stability of the activator is a critical parameter. Evidence shows that conjugating a tetrazine to a PEG polymer significantly enhances its lifespan in serum compared to non-PEGylated tetrazines, which rapidly lose activity . Methyltetrazine-PEG12-t-butyl ester can be used as a foundational building block to create such stable, long-circulating activators. The t-butyl ester provides a convenient point for further conjugation to targeting moieties or additional PEG chains, enabling fine-tuning of pharmacokinetic properties.

Application
Selection Property
Validation Focus
ADC development research
PEG12 solubility enhancement
Aggregation and conjugate homogeneity assays
Multi-step protein bioconjugation
Heterobifunctional click-deprotect workflow
Chemoselectivity and deprotection efficiency
Prodrug activation research
PEG-tetrazine serum stability profile
Serum stability and pharmacokinetic modeling

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